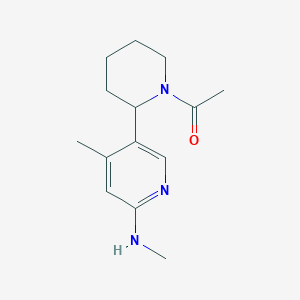
Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinate core, which is a derivative of nicotinic acid, and is functionalized with a formylpiperazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route begins with the methylation of 2-methylnicotinic acid to form methyl 2-methylnicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-formylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The nicotinate moiety can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate.
Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-2-methylnicotinate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. The formylpiperazine group can form hydrogen bonds with biological macromolecules, influencing their function. The nicotinate moiety can interact with nicotinic acid receptors, potentially modulating various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Methyl6-(4-hydroxypiperazin-1-yl)-2-methylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
methyl 6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(13(18)19-2)3-4-12(14-10)16-7-5-15(9-17)6-8-16/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
XZOGWPBBPKFKHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


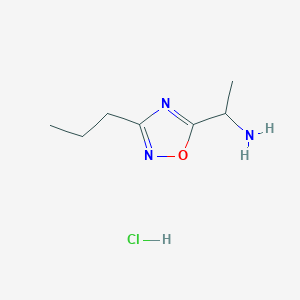


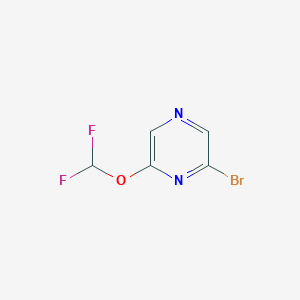

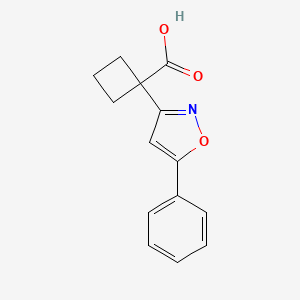
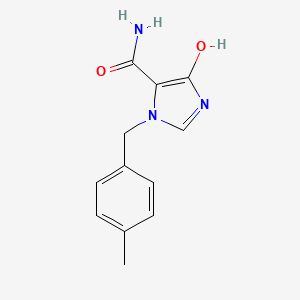

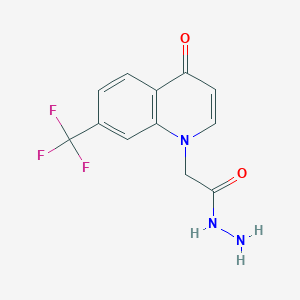
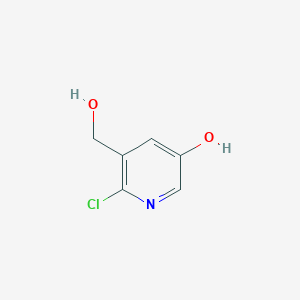
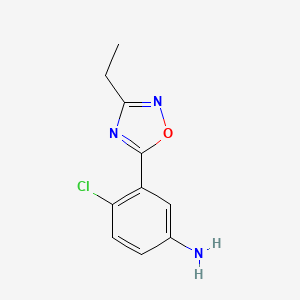
![2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11810687.png)
